molecular formula C13H15N3OS B11147442 5-isopropyl-2-methyl-N-(2-pyridyl)-1,3-thiazole-4-carboxamide

5-isopropyl-2-methyl-N-(2-pyridyl)-1,3-thiazole-4-carboxamide

Cat. No.: B11147442
M. Wt: 261.34 g/mol
InChI Key: RBNGTYMLDJLOIB-UHFFFAOYSA-N
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Description

5-isopropyl-2-methyl-N-(2-pyridyl)-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-isopropyl-2-methyl-N-(2-pyridyl)-1,3-thiazole-4-carboxamide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Substitution Reactions: Introduction of the isopropyl and methyl groups can be achieved through alkylation reactions.

    Amide Formation: The carboxamide group is introduced by reacting the thiazole derivative with an appropriate amine, such as 2-pyridylamine.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the carboxamide group.

    Substitution: Substitution reactions may involve the pyridyl or thiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation Products: Oxidized derivatives of the thiazole ring.

    Reduction Products: Reduced forms of the carboxamide group.

    Substitution Products: Substituted thiazole or pyridyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily studied for its antimicrobial , anti-inflammatory , and anticancer properties. Its structural features allow it to interact with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial activity. In particular, compounds similar to 5-isopropyl-2-methyl-N-(2-pyridyl)-1,3-thiazole-4-carboxamide have been tested against various bacterial strains. For example, derivatives have demonstrated minimum inhibitory concentrations (MIC) effective against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Bacteria
This compoundTBDTBD
Thiazole Derivative A0.23Bacillus cereus
Thiazole Derivative B0.47E. coli

Anti-inflammatory Properties

The compound has been noted for its potential to inhibit inflammatory pathways. Studies indicate that thiazole derivatives can suppress the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of chronic inflammatory diseases .

Anticancer Activity

A study highlighted the anticancer potential of thiazole derivatives, including this compound, in inhibiting cancer cell proliferation . The compound was tested against various cancer cell lines and showed promising results in reducing tumor growth.

Drug Development

The compound has been explored as a lead structure for developing new drugs targeting specific enzymes involved in cancer progression and inflammation . Its ability to inhibit specific pathways makes it a valuable scaffold for further modifications.

Mechanism of Action

The mechanism of action of 5-isopropyl-2-methyl-N-(2-pyridyl)-1,3-thiazole-4-carboxamide may involve interactions with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

    5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide: Lacks the pyridyl group.

    2-methyl-N-(2-pyridyl)-1,3-thiazole-4-carboxamide: Lacks the isopropyl group.

    5-isopropyl-2-methyl-1,3-thiazole-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.

Uniqueness

The presence of both the isopropyl and pyridyl groups in 5-isopropyl-2-methyl-N-(2-pyridyl)-1,3-thiazole-4-carboxamide may confer unique chemical and biological properties, making it distinct from similar compounds.

Biological Activity

5-isopropyl-2-methyl-N-(2-pyridyl)-1,3-thiazole-4-carboxamide is a thiazole derivative recognized for its potential biological activities. This compound's structure incorporates a thiazole ring, an isopropyl group, a methyl group, and a pyridyl moiety, which contribute to its unique pharmacological properties. The biological activity of this compound has been explored in various studies, indicating its potential in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C13H15N3OSC_{13}H_{15}N_{3}OS with a molecular weight of approximately 261.34 g/mol. The thiazole ring enhances the compound's interaction with biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

Research indicates that the biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors. This binding can inhibit their activity, which is crucial in the development of therapeutic agents. The compound's efficacy appears to be linked to its structural features that facilitate these interactions .

Antimicrobial Activity

Thiazole derivatives, including this compound, have shown significant antimicrobial properties. Studies have reported that related thiazole compounds exhibit activity against various pathogens, including bacteria and fungi. For instance, compounds with similar structures demonstrated effective inhibition against Escherichia coli and Candida albicans with minimum inhibitory concentration (MIC) values ranging from 0.17 to 4.01 mM .

Anticancer Potential

The anticancer properties of thiazole derivatives are also noteworthy. Research has highlighted the ability of certain thiazoles to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, compounds with structural similarities to this compound have shown promising results against human lung adenocarcinoma cells (A549) with IC50 values indicating strong selectivity .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazole derivatives is another area of interest. Compounds similar to this compound have been reported to exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Structure-Activity Relationship (SAR)

The unique combination of substituents in this compound influences its biological activity significantly. The presence of isopropyl and methyl groups enhances its binding affinity towards biological targets compared to other thiazole derivatives. Structure-activity relationship (SAR) studies suggest that modifications at specific positions on the thiazole ring can lead to enhanced or diminished biological activities .

Case Studies

Several studies have investigated the biological activities of thiazole derivatives:

  • Antimicrobial Study : A study conducted on various thiazole derivatives showed that modifications at position 5 with different alkyl groups enhanced antimicrobial efficacy against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that similar modifications could be beneficial for enhancing the activity of this compound .
  • Anticancer Activity : A recent investigation into novel thiazoles indicated that specific substitutions could lead to compounds with IC50 values below 10 µM against multiple myeloma cell lines, highlighting the potential for developing effective anticancer agents based on this scaffold .

Properties

Molecular Formula

C13H15N3OS

Molecular Weight

261.34 g/mol

IUPAC Name

2-methyl-5-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C13H15N3OS/c1-8(2)12-11(15-9(3)18-12)13(17)16-10-6-4-5-7-14-10/h4-8H,1-3H3,(H,14,16,17)

InChI Key

RBNGTYMLDJLOIB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C(C)C)C(=O)NC2=CC=CC=N2

Origin of Product

United States

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